molecular formula C16H17N3O3 B13251912 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13251912
M. Wt: 299.32 g/mol
InChI Key: YTPDBTPKUIMQSU-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with a nitrophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2,6-diaminopyridine in the presence of a suitable catalyst, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrido[1,2-a]pyrimidin-4-one: A simpler analog without the nitrophenyl and dimethyl groups.

    2-(4-Nitrophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the dimethyl groups.

    8,8-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: Lacks the nitrophenyl group.

Uniqueness

8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both the nitrophenyl and dimethyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups enhances its reactivity and broadens its range of applications in scientific research.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

8,8-dimethyl-2-(4-nitrophenyl)-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H17N3O3/c1-16(2)7-8-18-14(10-16)17-13(9-15(18)20)11-3-5-12(6-4-11)19(21)22/h3-6,9H,7-8,10H2,1-2H3

InChI Key

YTPDBTPKUIMQSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C1)C

Origin of Product

United States

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